molecular formula C15H16ClN3 B1597749 2-(2-(Pyridin-4-yl)-1h-indol-3-yl)ethanamine hydrochloride CAS No. 374064-06-9

2-(2-(Pyridin-4-yl)-1h-indol-3-yl)ethanamine hydrochloride

Cat. No.: B1597749
CAS No.: 374064-06-9
M. Wt: 273.76 g/mol
InChI Key: DJWRMMDPJLNZMK-UHFFFAOYSA-N
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Description

2-(2-(Pyridin-4-yl)-1h-indol-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines It is characterized by the presence of a pyridine ring and an indole moiety, connected through an ethanamine chain

Scientific Research Applications

2-(2-(Pyridin-4-yl)-1h-indol-3-yl)ethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Pyridin-4-yl)-1h-indol-3-yl)ethanamine hydrochloride typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Pyridine Ring Introduction: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the pyridine reacts with a halogenated indole.

    Formation of the Ethanamine Chain: The ethanamine chain can be introduced through reductive amination, where the intermediate product reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Pyridin-4-yl)-1h-indol-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted indole and pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(2-(Pyridin-4-yl)-1h-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors, enzymes, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular functions like proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-4-yl)ethanamine hydrochloride
  • 2-(2-Pyridyl)ethylamine

Uniqueness

2-(2-(Pyridin-4-yl)-1h-indol-3-yl)ethanamine hydrochloride is unique due to the presence of both pyridine and indole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced binding affinity and selectivity for certain molecular targets, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

2-(2-pyridin-4-yl-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.ClH/c16-8-5-13-12-3-1-2-4-14(12)18-15(13)11-6-9-17-10-7-11;/h1-4,6-7,9-10,18H,5,8,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWRMMDPJLNZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377985
Record name 2-[2-(Pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374064-06-9
Record name 2-[2-(Pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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